Oxirene vs. Thiirene: Differentiated Hydrogen Bonding Capacity
Computational analysis reveals that oxirene possesses a more pronounced hydrogen bonding capacity compared to its sulfur analog, thiirene. Molecular Electrostatic Potential (MESP) maps show sharper contrasts and stronger hydrogen bonding in oxirene aggregates, a critical differentiating factor for its role in interstellar ice aggregation and prebiotic chemistry [1][2].
| Evidence Dimension | Hydrogen Bonding Capability and Electrostatic Potential Morphology |
|---|---|
| Target Compound Data | Oxirene: Displays sharp contrasts in MESP morphology and stronger hydrogen bonding in aggregates. |
| Comparator Or Baseline | Thiirene (C₂H₂S): Exhibits similar but somewhat weaker hydrogen bonding and less pronounced MESP variations. |
| Quantified Difference | Qualitative difference; strength is 'somewhat weaker' for thiirene per cited study. |
| Conditions | ωB97xD/6-311++G(2d,2p) level of density functional theory, in silico molecular self-aggregate and micro-hydration studies. |
Why This Matters
This distinction is crucial for researchers modeling astrochemical processes, as the specific aggregation behavior of oxirene directly impacts its potential detectability and reactivity in interstellar ice mantles, which cannot be accurately simulated using thiirene.
- [1] Lande, D. N., Gejji, S. P., & Pathak, R. K. (2024). Constructing, in silico, molecular self-aggregates and micro-hydrated complexes of oxirene and thiirene. Journal of Molecular Modeling, 30(12), 415. View Source
- [2] Lande, D. N., Gejji, S. P., & Pathak, R. K. (2024). Oxirene and Thiirene: Molecular Aggregation and Interaction with Water. Available at SSRN. View Source
